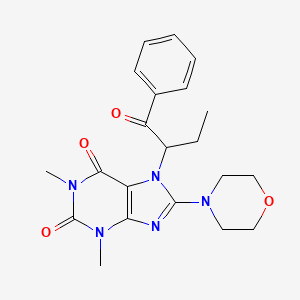![molecular formula C22H20N2O7S B4297260 N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide](/img/structure/B4297260.png)
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
Descripción general
Descripción
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide, also known as HMB, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide exerts its biological effects by inhibiting the activity of HDAC6 and SIRT2, which are enzymes that regulate the acetylation of proteins. By inhibiting these enzymes, this compound can modulate the expression of various genes and proteins that are involved in cellular processes such as cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, while in neurons, it can protect against oxidative stress and improve cognitive function. This compound has also been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide in lab experiments is its specificity for HDAC6 and SIRT2, which allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired biological effects.
Direcciones Futuras
There are several future directions for research on N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of HDAC6 and SIRT2, which could have greater therapeutic potential. Another direction is the investigation of this compound's effects on other cellular processes and its potential use in treating other diseases, such as cardiovascular disease and diabetes. Finally, the development of this compound-based therapies for human diseases will require further preclinical and clinical studies to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide has been used in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. It has been shown to inhibit the activity of several enzymes, including HDAC6 and SIRT2, which are involved in cancer cell growth and inflammation. In addition, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-13-14(2)21(25)20(32(29,30)18-9-7-17(31-3)8-10-18)12-19(13)23-22(26)15-5-4-6-16(11-15)24(27)28/h4-12,25H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAURAMAQSNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-butyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297177.png)
![7-(1-adamantyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297189.png)

![8-benzyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4297194.png)
![N-(2-butoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4297197.png)
![5-[(2-phenylethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B4297204.png)
![5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B4297211.png)
![5-[(5-bromo-2-thienyl)methyl]-5-(2-pyridin-4-ylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4297221.png)
![5-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4297225.png)
![N-benzyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4297227.png)
![N-[4-hydroxy-3-methyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4297231.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B4297240.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4297253.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropylphenyl}benzenesulfonamide](/img/structure/B4297269.png)
